molecular formula C15H15BrN2O2 B1405647 tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate CAS No. 1419874-03-5

tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B1405647
CAS No.: 1419874-03-5
M. Wt: 335.2 g/mol
InChI Key: NSVUMQIOUNYINP-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate ( 1419874-03-5) is a high-value indole derivative designed for advanced research and pharmaceutical development. With a molecular formula of C 15 H 15 BrN 2 O 2 and a molecular weight of 335.20 g/mol, this compound serves as a versatile building block in synthetic and medicinal chemistry [ ]. The molecule features a bromo substituent at the 5-position and a reactive cyanomethyl group at the 3-position of the indole scaffold, which is protected by a tert-butoxycarbonyl (Boc) group. The bromine atom acts as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse structural motifs [ ]. The cyanomethyl group is a key functional moiety, offering synthetic versatility as it can be readily transformed into other functional groups, including carboxylic acids, amines, and various heterocycles, thereby expanding the scope of accessible derivatives [ ]. This indole derivative is a critical intermediate in the synthesis of complex molecules being investigated for the treatment of serious diseases. Patents disclose its utility as a key precursor in the development of indole-based compounds for the treatment of cancer, viral infections, and lung diseases [ ][ ]. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets through π-π stacking and hydrogen bonding. The strategic incorporation of the bromine and cyanomethyl groups enhances its potential to modulate biological pathways and inhibit specific target proteins, making it a valuable tool for researchers in oncology and virology [ ][ ]. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-bromo-3-(cyanomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-8-11(16)4-5-13(12)18/h4-5,8-9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVUMQIOUNYINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple steps:

    Bromination: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Cyanomethylation: The brominated indole undergoes cyanomethylation using a cyanomethylating agent such as cyanomethyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindoles.

    Reduction Reactions: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of oxindoles.

    Reduction: Formation of aminomethyl indoles.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Properties :
    • Research indicates that compounds with indole structures can induce apoptosis in cancer cells. The specific mechanisms may involve inhibition of kinases that are crucial for cell proliferation and survival .
    • A study highlighted the potential of similar indole derivatives to disrupt cellular processes in cancerous tissues, suggesting that tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate could be a candidate for further anticancer drug development .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various pathogens. The mechanism may involve interaction with bacterial enzymes or disruption of cell wall synthesis .
  • Neuroprotective Effects :
    • Indole derivatives have been explored for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be a focus for future research .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, leading to the formation of diverse indole derivatives.
  • Reduction Reactions : The cyanomethyl group can be converted into amines or alcohols through reduction processes.
  • Oxidation Reactions : The indole core can be oxidized to generate different derivatives with potential biological activities .

Study on Anticancer Activity

A recent study investigated the effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Research on Antimicrobial Effects

Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and cyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The indole core can interact with various receptors and enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate with analogous indole derivatives, focusing on substituent variations, reactivity, and applications.

Substituent Variations at the 3-Position

The 3-position of the indole ring is critical for modulating chemical and biological properties. Key comparisons include:

Compound Name Molecular Formula 3-Position Substituent Key Applications References
Target Compound C₁₄H₁₅BrN₂O₂ Cyanomethyl Pharmaceutical intermediate
tert-Butyl 5-Bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9b) C₁₅H₁₅BrN₂O₄ Nitrovinyl Precursor for Michael additions
1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate C₂₁H₂₀BrNO₅S Thiophenoyl Anti-HIV drug development
tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate C₁₉H₂₅BBrNO₄ Boronate ester Suzuki-Miyaura cross-coupling reactions

Key Observations:

  • Cyanomethyl Group (Target Compound): Enhances electrophilicity for nucleophilic substitutions and serves as a precursor for cyano-based transformations.
  • Nitrovinyl Group (9b): Acts as an electron-deficient alkene for cycloadditions or reductions to amines .
  • Boronate Ester: Facilitates cross-coupling reactions (e.g., Suzuki), enabling rapid diversification of the indole core .

Bromine Substitution Patterns

Variations in bromine position significantly alter reactivity and downstream applications:

Compound Name Bromine Position Molecular Formula Key Distinctions References
This compound 5 C₁₄H₁₅BrN₂O₂ Optimal for meta-directed cross-coupling
tert-Butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate 6 C₁₄H₁₅BrN₂O₂ Altered regioselectivity in reactions
tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 4 C₁₉H₂₅BBrNO₄ Para-substitution limits coupling sites

Key Observations:

  • 5-Bromo Derivatives: Preferred for palladium-catalyzed couplings (e.g., Buchwald-Hartwig) due to steric and electronic advantages .
  • 6-Bromo Isomers: May exhibit reduced reactivity in certain transformations due to steric hindrance near the indole NH .

Functional Group Transformations

Comparative synthetic routes and functionalizations highlight the versatility of these compounds:

Compound Name Synthetic Method Functionalization Potential References
Target Compound NaHCO₃-mediated protection in THF/water Cyanomethyl → carboxylic acid via hydrolysis
tert-Butyl 5-Bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9b) Formylation followed by nitrovinyl addition Nitro → amine via reduction
tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate Hydroxymethyl introduction Hydroxyl → esterification or oxidation

Key Observations:

  • The cyanomethyl group in the target compound offers a direct pathway to carboxylic acids, whereas nitrovinyl or hydroxymethyl groups require additional steps for conversion .

Biological Activity

tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H15_{15}BrN2_2O2_2. The compound features an indole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanisms of action for this compound may involve:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases, which play crucial roles in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that some indole derivatives can induce programmed cell death in cancer cells, making them potential candidates for anticancer therapy.

Anticancer Activity

A study highlighted the potential of indole derivatives in targeting cancer cells. Although specific data on this compound is limited, its structural similarity to known anticancer agents suggests it may exhibit similar properties.

Compound Target Effect Reference
Indole Derivative AFLT3 KinaseInhibition of phosphorylation
Indole Derivative BCancer Cell LinesInduction of apoptosis
This compoundTBDTBDTBD

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. While specific studies on this compound are sparse, related compounds have demonstrated efficacy against various bacterial strains.

Case Studies

A review of related indole derivatives provides insights into the potential applications of this compound:

  • Study on Anticancer Properties : A series of indole derivatives were synthesized and tested against acute myeloid leukemia (AML) cell lines. One compound showed complete tumor regression in vivo at a dosage of 60 mg/kg/d without significant toxicity .
  • Antimicrobial Screening : Various indole-based compounds were screened for their ability to inhibit bacterial growth. Some exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic role .

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. For example, bromination at the 5-position of indole derivatives can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions . Cyanomethylation at the 3-position often employs nucleophilic substitution or radical-based strategies. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like DMAP (4-dimethylaminopyridine) to protect the indole NH group . Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and HRMS to confirm regioselectivity and purity .

Q. How is the Boc protecting group introduced and removed during the synthesis of this compound?

  • Methodological Answer : The Boc group is introduced under mild basic conditions (e.g., DMAP in THF or DCM) to protect the indole NH, preventing undesired side reactions during subsequent steps . Deprotection is typically performed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to regenerate the free NH group. Monitoring deprotection efficiency via TLC or LC-MS is critical to avoid over-acidification, which could degrade sensitive functional groups like the cyanomethyl moiety .

Advanced Research Questions

Q. What analytical methods are recommended to resolve contradictions in reported spectral data for intermediates?

  • Methodological Answer : Discrepancies in spectral data (e.g., NMR chemical shifts) can arise from solvent effects, tautomerism, or impurities. Advanced techniques include:

  • 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals, particularly for regioisomers .
  • Variable-temperature NMR to identify dynamic processes (e.g., rotamers) that may obscure peak splitting .
  • High-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formulas and detect trace impurities .

Q. How can researchers optimize the cyanomethylation step to minimize side reactions?

  • Methodological Answer : Cyanomethylation often competes with over-alkylation or nitrile hydrolysis. Optimization strategies include:

  • Controlled stoichiometry (e.g., limiting cyanomethyl bromide to 1.1 equivalents) .
  • Low-temperature reactions (0–5°C) to suppress unwanted nucleophilic attacks.
  • In situ quenching of excess reagents (e.g., using aqueous NaHCO₃) to prevent degradation .
  • Monitoring reaction progress via HPLC or GC-MS to identify byproducts early .

Q. What strategies mitigate challenges in isolating pure this compound due to its solubility properties?

  • Methodological Answer : The compound’s limited solubility in polar solvents complicates crystallization. Solutions include:

  • Gradient recrystallization using mixed solvents (e.g., hexane/ethyl acetate) to enhance crystal formation .
  • Flash chromatography with silica gel modified with basic additives (e.g., triethylamine) to reduce tailing caused by polar impurities .
  • Lyophilization for solvent-free isolation if the compound is stable under vacuum .

Q. How can researchers assess the compound’s potential bioactivity given limited toxicity data?

  • Methodological Answer : Given the lack of comprehensive toxicity profiles (as noted in safety data sheets ), preliminary assessments should prioritize:

  • In silico toxicity prediction using tools like ProTox-II or ADMETlab to flag potential risks (e.g., mutagenicity).
  • In vitro cytotoxicity assays (e.g., MTT or resazurin assays) against human cell lines to establish IC₅₀ values .
  • Metabolic stability studies in liver microsomes to evaluate degradation pathways and reactive metabolite formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate
Reactant of Route 2
tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

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